molecular formula C12H18N2O3 B14886282 tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B14886282
M. Wt: 238.28 g/mol
InChI Key: VQHKYVHPYSOXGP-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 3-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-8-9-7-14(6-5-10(9)17-13-8)11(15)16-12(2,3)4/h5-7H2,1-4H3

InChI Key

VQHKYVHPYSOXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1CN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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